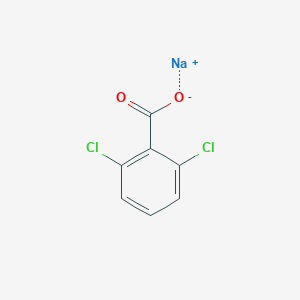

Sodium 2,6-dichlorobenzoate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

10007-84-8 |

|---|---|

Molecular Formula |

C7H4Cl2NaO2 |

Molecular Weight |

214.00 g/mol |

IUPAC Name |

sodium;2,6-dichlorobenzoate |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H,10,11); |

InChI Key |

HVEUGAWTRITTLQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl.[Na] |

Other CAS No. |

10007-84-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sodium 2,6 Dichlorobenzoate and Precursors

Established Synthetic Routes to 2,6-Dichlorobenzoic Acid

The synthesis of 2,6-dichlorobenzoic acid is a critical first step and can be achieved through several established methodologies. These routes primarily involve the introduction of chloro-substituents and the formation of the carboxylic acid group on an aromatic ring.

Halogenation of Methyl Ester Precursors Followed by Ester Hydrolysis

One common strategy for the synthesis of 2,6-dichlorobenzoic acid involves the initial preparation of a methyl ester, followed by halogenation and subsequent hydrolysis.

The process typically begins with the esterification of a suitable benzoic acid precursor to form its methyl ester. This is followed by a chlorination reaction. For instance, the chlorination of benzoic acid derivatives can introduce chlorine atoms at specific positions on the aromatic ring. In some cases, this is followed by esterification to yield methyl or ethyl esters, which can then be separated.

The final step in this sequence is the hydrolysis of the dichlorinated methyl ester to the corresponding carboxylic acid. Acid hydrolysis, often carried out using aqueous sulfuric acid, can be employed to convert the ester back into the carboxylic acid, yielding 2,6-dichlorobenzoic acid.

Oxidative Approaches from Substituted Toluene (B28343) Derivatives (e.g., 2,6-Dichlorotoluene (B125461) Oxidation)

An alternative and industrially significant route involves the oxidation of a substituted toluene, specifically 2,6-dichlorotoluene. acs.org This method leverages the methyl group of toluene as a precursor to the carboxylic acid functionality.

The oxidation of 2,6-dichlorotoluene to 2,6-dichlorobenzoic acid is typically carried out in the presence of a metal catalyst and a solvent such as acetic acid. acs.org This process can sometimes result in byproducts like 2,6-dichlorobenzyl alcohol and 2,6-dichlorobenzaldehyde (B137635). acs.org

Another approach involves the chlorination of o-chlorotoluene, which can yield a mixture of dichlorotoluenes, including the 2,6-isomer. zenodo.org Subsequent oxidation of this mixture produces the corresponding dichlorobenzoic acids, from which 2,6-dichlorobenzoic acid can be isolated. zenodo.org A German patent describes a process for preparing 2,6-dichlorobenzoic acid by chlorinating 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. google.com This method can also yield the anhydride (B1165640) of 2,6-dichlorobenzoic acid. google.com

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution provides another synthetic avenue to 2,6-dichlorobenzoic acid and its derivatives. A patented method describes the synthesis of 2-hydroxy-3,6-dichlorobenzoic acid via a nucleophilic substitution reaction of a precursor compound with sodium hydroxide (B78521) in methanol. google.com While this example leads to a hydroxylated and differently substituted benzoic acid, the principle of nucleophilic substitution on an aromatic ring is a key strategy in the synthesis of various substituted benzoic acids.

Conversion of 2,6-Dichlorobenzoic Acid to its Sodium Salt Form

Once 2,6-dichlorobenzoic acid has been synthesized, it can be readily converted to its sodium salt, sodium 2,6-dichlorobenzoate (B1236402). This is a straightforward acid-base reaction.

The process involves treating 2,6-dichlorobenzoic acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. The reaction of the carboxylic acid with the base results in the formation of the sodium salt and water. For instance, crude 2,6-dichlorobenzoic acid can be purified by extraction with an aqueous bicarbonate solution, which inherently forms the sodium salt in situ. google.com The resulting sodium 2,6-dichlorobenzoate is an ionic compound with a molecular formula of C₇H₃Cl₂NaO₂.

Advanced Derivatization for Specialized Research Applications

For specific research purposes, 2,6-dichlorobenzoic acid and its sodium salt can be further modified. A key derivatization is the formation of alkyl esters.

Synthesis of Alkyl Esters of 2,6-Dichlorobenzoic Acid

Alkyl esters of 2,6-dichlorobenzoic acid are valuable intermediates in organic synthesis. atomfair.com The synthesis of these esters can be achieved through several methods.

One common method is the esterification of 2,6-dichlorobenzoic acid with an alcohol in the presence of an acid catalyst. Another approach involves the reaction of the acid with an alkylating agent. A patented process describes the preparation of aromatic carboxylic acid esters by reacting the carboxylic acid with a sulfate, such as dimethyl sulfate, in the presence of a water-insoluble tertiary amine and a base. google.com

For example, the synthesis of methyl 2,6-dichlorobenzoate can be accomplished by reacting 2,6-dichlorobenzoic acid with methanol. prepchem.com An alternative route involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride, followed by reaction with the desired alcohol. prepchem.com

Table 1: Synthesis and Derivatization Reactions

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Halogenation/Hydrolysis | Benzoic acid derivative | 1. Chlorinating agent 2. Esterification agent 3. Hydrolysis agent | 2,6-Dichlorobenzoic acid |

| Oxidation | 2,6-Dichlorotoluene | Oxidizing agent, metal catalyst | 2,6-Dichlorobenzoic acid |

| Salt Formation | 2,6-Dichlorobenzoic acid | Sodium hydroxide or sodium bicarbonate | This compound |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-Dichlorobenzoic acid |

| Methyl 2,6-dichlorobenzoate |

| 2,6-Dichlorotoluene |

| o-Chlorotoluene |

| 2,6-Dichlorobenzyl alcohol |

| 2,6-Dichlorobenzaldehyde |

| 2,6-Dichlorobenzal chloride |

| Anhydride of 2,6-dichlorobenzoic acid |

| 2-Hydroxy-3,6-dichlorobenzoic acid |

| Sodium hydroxide |

| Methanol |

| Sodium bicarbonate |

| Sulfuric acid |

| Dimethyl sulfate |

| Thionyl chloride |

Incorporation into Complex Organic Architectures for Inhibitor Design

The 2,6-dichlorobenzoyl moiety, derived from this compound or its acid/acid chloride precursors, serves as a critical building block in the synthesis of complex organic molecules designed as enzyme inhibitors. Its utility stems from the steric and electronic properties conferred by the two chlorine atoms, which can influence reaction mechanisms, molecular conformation, and binding interactions with biological targets. The most common precursor for these syntheses is 2,6-dichlorobenzoyl chloride, a reactive intermediate readily prepared from 2,6-dichlorobenzoic acid. guidechem.comthermofisher.com

Research has demonstrated the successful incorporation of this scaffold into a variety of inhibitor classes targeting proteases, phosphatases, and bacterial enzymes.

Coronavirus 3CL Protease (3CLpro) Inhibitors

A significant application of the 2,6-dichlorobenzoate group is in the design of covalent inhibitors for coronavirus 3CL proteases, which are essential for viral replication. vulcanchem.com In this context, ketone-based compounds are designed to mimic the tetrahedral intermediate of amide bond cleavage. chemrxiv.org The 2,6-dichlorobenzoate group is often installed as an acyloxymethylketone. acs.org

In these inhibitor designs, the 2,6-dichlorobenzoate moiety functions as an efficient leaving group. vulcanchem.comacs.org Molecular modeling and structural studies have shown that upon binding to the active site, the inhibitor's ketone carbonyl is positioned in the oxyanion hole of the protease. This alignment facilitates a nucleophilic attack from the catalytic cysteine residue (Cys145) on the inhibitor, leading to the displacement of the 2,6-dichlorobenzoate and the formation of a stable covalent thioester adduct with the enzyme. vulcanchem.comchemrxiv.org The strength of the leaving group is a critical factor, and the electron-withdrawing nature of the dichlorinated ring enhances this property. acs.org

A series of acyloxymethylketone derivatives were synthesized to probe the structure-activity relationship (SAR). The reaction to install the dichlorobenzoate group typically involves reacting a chloromethylketone (CMK) derivative with a carboxylic acid in the presence of a base like cesium fluoride. acs.org The resulting inhibitors have shown high potency in enzymatic and antiviral assays. chemrxiv.org

Table 1: Research Findings on Ketone-Based Covalent Inhibitors of SARS-CoV-1 3CLpro

| Compound Reference | Description | Key Finding | Potency (EC50) | Citation |

| 22 | Acyloxymethylketone with a 2,6-dichlorobenzoate leaving group and a 4-methoxyindole (B31235) cap. | Displayed the highest levels of potency in both enzymatic and antiviral assays. | 0.29 ± 0.19 µM | chemrxiv.org |

| 31 | Derivative of compound 22 where the 4-methoxyindole cap was replaced with a benzimidazole. | Showed potent irreversible inhibition kinetics but did not improve solubility. | Not specified | acs.org |

| 29 & 30 | Derivatives with a reduction in the size of the P2 capping element. | Possessed only weak reversible inhibition of the target protease. | Not specified | acs.org |

Indole-Based Inhibitors

The 2,6-dichlorobenzoyl group has also been used in the solid-phase synthesis of complex natural product-inspired libraries to discover new inhibitor classes. researchgate.net One notable example is the synthesis of indoloquinolizidine derivatives designed to inhibit Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). researchgate.net

In a documented solid-phase synthesis, 2,6-dichlorobenzoyl chloride was used as an acylating agent to protect a secondary amine on a resin-bound tryptophan derivative. The acylation was carried out using pyridine (B92270) as a base in N,N-dimethylformamide (DMF). This step was crucial for guiding the subsequent Pictet-Spengler reaction and diastereoselective [4+2] cycloaddition to build the complex heterocyclic core of the inhibitors. researchgate.net The resulting library of compounds yielded several potent and selective MptpB inhibitors. researchgate.net

Table 2: Synthesis of Indoloquinolizidine Derivatives

| Step | Reagents and Conditions | Purpose | Citation |

| Acylation | 2,6-dichlorobenzoyl chloride (2 eq), pyridine (3 eq), N,N-dimethylformamide, room temperature, 24 h. | Protection of the indole (B1671886) nitrogen and a secondary amine on the solid support. | researchgate.net |

| Deprotection | Piperidine, N,N-dimethylformamide 20% (v/v), room temperature. | Removal of the Fmoc protecting group. | researchgate.net |

| Cyclization | R1CHO (5 eq), trimethyl orthoformate/dichloromethane 3:2, room temperature, 12 h. | Pictet-Spengler reaction to form the core structure. | researchgate.net |

| Cleavage | TFA, TMSCl, CH2Cl2, room temperature, 30 min. | Cleavage from the solid support to yield the final compound. | researchgate.net |

Other Bioactive Architectures

The versatility of 2,6-dichlorobenzoyl chloride as a synthetic intermediate has led to its use in creating a range of other bioactive molecules. chemdad.com

Lux-S Inhibitors: 2,6-dichlorobenzoic acid is noted as an intermediate in the synthesis of inhibitors for the Lux-S enzyme, which is involved in bacterial quorum sensing. guidechem.com

Antimicrobial Benzamides: Simple amide derivatives have been synthesized by reacting 2,6-dichlorobenzoyl chloride with amines such as ethylene (B1197577) diamine and isopropyl amine in an ethanolic sodium hydroxide solution. researchgate.net These compounds were evaluated for antimicrobial and disinfectant properties. researchgate.net

Antitubercular Prodrugs: Esters of 2,6-dichlorobenzoic acid, such as propyl, hexyl, and phenyl 2,6-dichlorobenzoate, have been synthesized and evaluated as potential prodrugs for treating tuberculosis. mdpi.com The synthesis involves standard esterification procedures from the parent acid. vulcanchem.commdpi.com These studies investigate how lipophilicity and the pKa of the liberated acid affect antimycobacterial activity. mdpi.comresearchgate.net

Caspase Inhibitors: The 2,6-dichlorobenzoate moiety has been incorporated into inhibitors of caspases, a family of proteases involved in inflammation and apoptosis. For example, (2S, 3S)-3-(((S)-1-(carboxy)ethyl)carbamoyl)-2-(2,6-dichlorobenzoyloxymethyl)-4-oxopentanoic acid was developed as a caspase inhibitor. google.com

These examples highlight the role of the 2,6-dichlorobenzoyl unit as a versatile and valuable component in medicinal chemistry, enabling the construction of diverse and complex molecular architectures for the targeted inhibition of various enzymes. acs.orgchemdad.com

Environmental Biogeochemistry and Degradation Pathways of 2,6 Dichlorobenzoate

Formation as a Metabolite of Chlorinated Organic Pollutants

2,6-Dichlorobenzoate (B1236402) is not a compound that is produced commercially on a large scale for direct environmental application. Instead, its presence in soil and groundwater is typically the result of the biological breakdown of more complex chlorinated organic compounds, such as specific herbicides and, to a lesser extent, certain polychlorinated biphenyls (PCBs).

Biotransformation from 2,6-Dichlorobenzonitrile (B3417380) (Dichlobenil)

The most significant source of 2,6-dichlorobenzoate in the environment is the microbial degradation of the herbicide 2,6-dichlorobenzonitrile, commonly known as dichlobenil (B1670455). nih.govuiowa.eduethz.ch Dichlobenil is used to control weeds, but it is metabolized in the soil by microorganisms through a sequential two-step enzymatic process. uiowa.eduacs.org

The initial step in the breakdown of dichlobenil is the hydration of its nitrile group (-C≡N). uiowa.edu This reaction is catalyzed by a nitrile hydratase enzyme, which converts the nitrile into an amide. The product of this transformation is 2,6-dichlorobenzamide (B151250) (BAM). uiowa.eduwikipedia.org BAM is significantly more water-soluble and less sorptive to soil than its parent compound, dichlobenil, which contributes to its mobility and detection in groundwater. uiowa.eduethz.ch Several bacterial species, including those from the genus Rhodococcus, are known to facilitate this conversion. nih.govwikipedia.org

Following its formation, BAM can undergo a second transformation: the hydrolysis of its amide group (-CONH₂). This reaction is catalyzed by an amidase enzyme, which cleaves the amide bond to form 2,6-dichlorobenzoic acid (2,6-DCBA), the acidic form of 2,6-dichlorobenzoate. uiowa.eduwikipedia.orggoogle.com This step is considered a critical bottleneck in the complete mineralization of the original herbicide. uiowa.edu

The bacterium Aminobacter sp. MSH1 is a key organism capable of carrying out this hydrolysis. google.comnih.govresearchgate.net It possesses a specific amidase, termed BbdA, which is encoded on a plasmid (pBAM1) and is responsible for converting BAM to 2,6-DCBA. google.comnih.govresearchgate.net While some bacteria like Rhodococcus erythropolis can perform both the nitrile hydration and the subsequent amide hydrolysis, others may only accomplish the first step, leading to the accumulation of BAM in the environment. nih.govwikipedia.org

Nitrile Hydration to 2,6-Dichlorobenzamide (BAM)

Intermediacy in Polychlorinated Biphenyl (B1667301) (PCB) Degradation

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are aerobically degraded by some bacteria through the "upper" biphenyl pathway, which typically results in the formation of various chlorobenzoic acids (CBAs). nih.govnih.govuva.nl However, the formation of 2,6-dichlorobenzoate as a metabolite from PCB degradation is considered very rare. researchgate.net

The microbial degradation of PCBs containing chlorine atoms at both ortho-positions (the 2 and 6 positions on the phenyl ring) is often hindered due to steric effects, making them highly recalcitrant. google.com Consequently, the generation of 2,6-dichlorobenzoate is not a common outcome. Studies on various PCB-degrading bacteria have shown that they typically produce other isomers of dichlorobenzoate or that 2,6-dichlorobenzoate is not formed at all. unimi.itresearchgate.net For example, experiments with Alcaligenes sp. JB1 did not detect 2,6-dichlorobenzoate as a degradation product. unimi.it Furthermore, some bacterial cultures capable of degrading other chlorobenzoates have been shown to be unable to transform the 2,6-isomer. researchgate.net While some plants have demonstrated the ability to metabolize 2,6-dichlorobenzoates that are described as bacterial products of PCB degradation, its direct formation by common PCB-degrading bacteria is not a significant pathway. nih.gov

Microbial Biodegradation Mechanisms and Ecogenomics

The breakdown of 2,6-dichlorobenzoate is a microbially-driven process. The genetic and enzymatic machinery required for its catabolism is highly specialized and not widespread among soil and water microorganisms, which accounts for the persistence of its precursor, BAM, in many environments.

Isolated Bacterial Strains and Consortia Involved in Catabolism

Several bacterial strains and consortia have been identified that can degrade 2,6-dichlorobenzamide (BAM) and/or 2,6-dichlorobenzoic acid (2,6-DCBA).

Aminobacter sp. MSH1 : This is the most extensively studied bacterium capable of mineralizing BAM, using it as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway is encoded on two separate plasmids. Plasmid pBAM1 carries the bbdA gene for the amidase that converts BAM to 2,6-DCBA. google.comnih.gov A second plasmid, pBAM2, contains the gene clusters responsible for the subsequent degradation of 2,6-DCBA. nih.govresearchgate.net The initial step in 2,6-DCBA catabolism in MSH1 involves a mono-oxygenase, encoded by the bbdD gene, which converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. nih.govresearchgate.net

Rhodococcus species : Strains such as Rhodococcus erythropolis A4 have been shown to transform dichlobenil not only to BAM but further to 2,6-dichlorobenzoic acid, indicating they possess both nitrile hydratase and amidase activity. nih.govwikipedia.org In contrast, Rhodococcus rhodochrous PA-34 could convert dichlobenil to BAM but was unable to hydrolyze BAM further. wikipedia.org

Pseudomonas aeruginosa 142 : This strain has been reported to dehalogenate 2,6-dichlorobenzoate under aerobic conditions, suggesting it can initiate the breakdown of the aromatic ring.

Mixed Cultures : A mixed bacterial culture, designated 2MC, was able to degrade various chlorobenzoates but did not show any co-metabolic transformation of 2,6-dichlorobenzoate, highlighting the specialized nature of the required enzymes. researchgate.net

The degradation of 2,6-DCBA is challenging for microbes, and its presence is often the rate-limiting step in the complete bioremediation of dichlobenil-contaminated sites. The ecogenomics of these environments reveal that the presence and abundance of specific degrader genera, like Aminobacter, are directly correlated with the potential for mineralization. researchgate.net

Data Tables

Table 1: Bacterial Strains Involved in 2,6-Dichlorobenzoate Formation and Degradation

| Bacterial Strain/Group | Substrate(s) | Product(s) | Key Enzyme/Pathway | Reference(s) |

|---|---|---|---|---|

| Aminobacter sp. MSH1 | 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic Acid (2,6-DCBA) | Amidase (BbdA on pBAM1) | google.comnih.gov |

| 2,6-Dichlorobenzoic Acid (2,6-DCBA) | 3-Hydroxy-2,6-dichlorobenzoate | Mono-oxygenase (BbdD on pBAM2) | nih.govresearchgate.net | |

| Rhodococcus erythropolis A4 | 2,6-Dichlorobenzonitrile | 2,6-Dichlorobenzamide (BAM) | Nitrile Hydratase | wikipedia.org |

| 2,6-Dichlorobenzamide (BAM) | 2,6-Dichlorobenzoic Acid | Amidase | wikipedia.org | |

| Rhodococcus rhodochrous PA-34 | 2,6-Dichlorobenzonitrile | 2,6-Dichlorobenzamide (BAM) | Nitrile Hydratase | wikipedia.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,6-Dichlorobenzoate | - |

| 2,6-Dichlorobenzoic Acid | 2,6-DCBA |

| 2,6-Dichlorobenzonitrile | Dichlobenil |

| 2,6-Dichlorobenzamide | BAM |

| Polychlorinated Biphenyl | PCB |

| 3-Hydroxy-2,6-dichlorobenzoate | - |

Aminobacter sp. MSH1: Role in 2,6-Dichlorobenzamide and 2,6-Dichlorobenzoate Transformation

Aminobacter sp. MSH1 is a key bacterium in the biodegradation of the herbicide metabolite 2,6-dichlorobenzamide (BAM). researchgate.net This bacterium can utilize BAM as a sole source of carbon, nitrogen, and energy. researchgate.netresearchgate.net The initial step in the metabolic pathway is the conversion of BAM to 2,6-dichlorobenzoic acid (2,6-DCBA) by an amidase enzyme named BbdA. nih.govresearchgate.net This transformation is crucial as it initiates the breakdown of the recalcitrant BAM molecule. nih.gov

The degradation of 2,6-DCBA is further carried out by Aminobacter sp. MSH1. nih.govexlibrisgroup.com The bacterium employs a monooxygenase, BbdD, to transform 2,6-DCBA into 2,6-dichloro-3-hydroxybenzoic acid. nih.gov Research has shown that a wild-type MSH1 strain can degrade this intermediate, whereas a variant lacking the pBAM2 plasmid cannot, confirming the role of this plasmid in the degradation pathway. nih.gov The complete mineralization of BAM by Aminobacter sp. MSH1 underscores its potential for use in bioremediation, particularly in treating contaminated groundwater. researchgate.netnih.gov

Specificity and Recalcitrance in Diverse Microbial Environments

The degradation of 2,6-dichlorobenzoate (2,6-DCBA) demonstrates a high degree of microbial specificity. While some bacteria, like Pseudomonas aeruginosa strain 142, can utilize other chlorinated benzoates such as 2-chlorobenzoate (B514982) and 2,4-dichlorobenzoate (B1228512), they are unable to degrade 2,6-DCBA. cabidigitallibrary.org This highlights the specific enzymatic machinery required to attack the 2,6-dichloro-substituted aromatic ring. The persistence of 2,6-DCBA in certain environments is linked to the absence of microbial communities possessing the necessary catabolic genes. nih.gov

The recalcitrance of 2,6-DCBA is evident in its persistence in groundwater. helsinki.fi Its precursor, 2,6-dichlorobenzamide (BAM), is also known for its stability in such environments. nih.govhelsinki.fi The degradation of BAM to 2,6-DCBA has been observed in various soil bacteria, but further breakdown of 2,6-DCBA is often not detected, leading to its accumulation. nih.gov However, in soils with a history of exposure to the parent herbicide dichlobenil, microbial populations capable of degrading 2,6-DCBA can be found. ebi.ac.uk The ability of specialized strains like Aminobacter sp. MSH1 to thrive and maintain their degradation capabilities even in oligotrophic conditions, such as those found in sand filters of drinking water treatment plants, is crucial for bioremediation efforts. oup.com

Enzymatic Pathways and Molecular Underpinnings of Degradation

Identification and Characterization of Amidase Enzymes (e.g., BbdA)

The initial and critical step in the biodegradation of 2,6-dichlorobenzamide (BAM) is its hydrolysis to 2,6-dichlorobenzoic acid (2,6-DCBA), a reaction catalyzed by an amidase. nih.govresearchgate.net In Aminobacter sp. MSH1, this enzyme is identified as BbdA. nih.gov This amidase exhibits a high affinity for BAM, with a remarkably low Michaelis constant (KM) of 0.71 μM, which makes it highly efficient at degrading BAM even at the low concentrations typically found in contaminated groundwater. nih.govresearchgate.net

The BbdA enzyme shows low amino acid sequence identity to other known amidases, suggesting it is a novel enzyme. nih.gov Besides its primary substrate, BAM, BbdA also demonstrates activity towards benzamide (B126) and ortho-chlorobenzamide. nih.govresearchgate.net The gene encoding BbdA, bbdA, is located on the IncP-1β plasmid pBAM1. nih.govresearchgate.net Studies involving heterologous expression of the bbdA gene and analysis of MSH1 mutants unable to degrade BAM have confirmed its function. nih.gov The constitutive expression of bbdA in Aminobacter sp. MSH1 ensures a constant presence of the enzyme, which is advantageous for its application in bioremediation. researchgate.net

| Enzyme | Source Organism | Substrate(s) | KM for BAM | Reference(s) |

| BbdA | Aminobacter sp. MSH1 | 2,6-dichlorobenzamide, benzamide, ortho-chlorobenzamide | 0.71 μM | nih.govresearchgate.net |

Role of Dioxygenase Systems (e.g., Rieske Mono-/Dioxygenases, Meta-Cleavage Dioxygenases)

Following the initial conversion of 2,6-dichlorobenzamide (BAM) to 2,6-dichlorobenzoate (2,6-DCBA), dioxygenase enzymes play a pivotal role in the further degradation of the aromatic ring. In Aminobacter sp. MSH1, the catabolic pathway for 2,6-DCBA involves a putative Rieske mono-/dioxygenase. nih.govexlibrisgroup.com The gene bbdD, encoding a putative mono-oxygenase, has been shown to convert 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. nih.gov This hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage.

The degradation pathway continues with further enzymatic action, including that of a meta-cleavage dioxygenase. nih.govexlibrisgroup.com This type of enzyme is responsible for the cleavage of the aromatic ring of catecholic intermediates. asm.orgnih.gov In the case of 2,6-DCBA degradation by Aminobacter sp. MSH1, after a second hydroxylation to form 2,6-dichloro-3,5-dihydroxybenzoic acid, and subsequent dehalogenation steps, an extradiol dioxygenase (BbdF) cleaves the resulting trihydroxylated aromatic intermediate. nih.gov This meta-cleavage reaction produces 2,4,6-trioxoheptanedioic acid, which is then likely funneled into central metabolic pathways like the Krebs cycle. nih.gov While meta-cleavage pathways are less common for chlorinated aromatics due to the potential formation of reactive acylchlorides, some bacteria have evolved dioxygenases that can effectively process these substrates. nih.govbiorxiv.org

Reductive Dehalogenation Processes (e.g., via Beta-Class Glutathione (B108866) S-Transferases and Mutants)

Reductive dehalogenation is a crucial process in the breakdown of chlorinated aromatic compounds, where a halogen substituent is replaced by a hydrogen atom. This can be catalyzed by specific dehalogenases or mediated by cofactors. nih.gov In the degradation of 2,6-dichlorobenzoate (2,6-DCBA) by Aminobacter sp. MSH1, after initial hydroxylations, the removal of chlorine atoms is facilitated by glutathione-dependent dehalogenases. nih.gov

Specifically, the enzymes BbdI and BbdE, which are likely glutathione S-transferases (GSTs), catalyze the thiolytic removal of the first chlorine atom from 2,6-dichloro-3,5-dihydroxybenzoic acid. nih.gov Bacterial GSTs are known to be involved in the biodegradation of various xenobiotics. oup.com Following this, a second dehalogenase, BbdC, which belongs to the α/β hydrolase superfamily, hydrolytically removes the remaining chlorine atom. nih.gov This is a unique finding as BbdC represents a new subtype of dehalogenase within this superfamily associated with the degradation of chlorinated aromatics. nih.gov The involvement of these dehalogenases highlights the specialized enzymatic machinery required to overcome the stability of the carbon-chlorine bonds in 2,6-DCBA.

Genetic Determinants of Degradation: Plasmid-Encoded Catabolic Genes

The genetic basis for the degradation of 2,6-dichlorobenzamide (BAM) and its metabolite 2,6-dichlorobenzoate (2,6-DCBA) in Aminobacter sp. MSH1 is encoded on two distinct plasmids. nih.govnih.gov This plasmid-mediated inheritance of catabolic genes is a common feature in bacteria that degrade xenobiotic compounds. nih.gov

The initial conversion of BAM to 2,6-DCBA is catalyzed by the amidase BbdA, the gene for which, bbdA, is located on a 40.6 kb IncP-1β plasmid designated pBAM1. nih.govresearchgate.net The subsequent degradation of 2,6-DCBA is encoded by genes residing on a second, larger plasmid, pBAM2, which is a 53.9 kb repABC family plasmid. nih.govexlibrisgroup.com The catabolic genes on pBAM2 are organized into two main clusters and include genes for a Rieske mono-/dioxygenase, a meta-cleavage dioxygenase, and reductive dehalogenases. nih.govexlibrisgroup.com The presence of these genes on plasmids facilitates their potential transfer to other bacteria, although the stability of these plasmids can be a concern, as pBAM2 has been observed to be lost under certain culture conditions. researchgate.netnih.gov

| Plasmid | Size (kb) | Family | Key Catabolic Genes Encoded | Function | Reference(s) |

| pBAM1 | 40.6 | IncP-1β | bbdA | Encodes amidase for BAM to 2,6-DCBA conversion. | nih.govresearchgate.netnih.gov |

| pBAM2 | 53.9 | repABC | bbdD, genes for dioxygenases and dehalogenases | Encodes enzymes for the degradation of 2,6-DCBA. | nih.govexlibrisgroup.comnih.gov |

Structural Organization of Gene Clusters

The genetic blueprint for the degradation of 2,6-DCBA in bacteria, particularly in strains like Aminobacter sp. MSH1, is encoded on plasmids. In strain MSH1, the genes responsible for breaking down 2,6-DCBA are located on a 53.9 kb repABC family plasmid known as pBAM2. nih.govresearchgate.net This plasmid was identified as the second catabolic plasmid in this strain, working in concert with plasmid pBAM1, which carries the bbdA amidase gene for the initial conversion of 2,6-dichlorobenzamide (BAM) to 2,6-DCBA. nih.govnih.gov

The catabolic genes on pBAM2 are organized into two primary clusters, which are notably bordered by insertion sequence (IS) elements and integrase genes. nih.govresearchgate.net This organization suggests a modular evolution of the degradation pathway, possibly assembled from different genetic sources. wur.nl These gene clusters encode a variety of enzymes essential for the catabolic process.

Specifically, two main gene clusters have been identified on pBAM2: bbdR1B1B2B3CDE and bbdR2FGHIJ. researchgate.netmdpi.com These clusters are believed to be responsible for the conversion of 2,6-DCBA into intermediates that can enter central metabolic pathways, such as the Krebs cycle. researchgate.netresearchgate.net The presence of regulatory genes within each cluster, such as bbdR1 and bbdR2, suggests a controlled expression of the degradation pathway, likely induced by the presence of 2,6-DCBA or its downstream metabolites. researchgate.netresearchgate.net

Functional Annotation of Putative Enzymes (e.g., bbdD Mono-oxygenase)

The gene clusters on plasmid pBAM2 encode a suite of enzymes with putative functions crucial for the breakdown of 2,6-DCBA. nih.govresearchgate.net Functional annotation has provided insights into the roles of these enzymes, which include Rieske mono-/dioxygenases, meta-cleavage dioxygenases, and reductive dehalogenases. nih.govresearchgate.net

A key enzyme in this pathway is the mono-oxygenase encoded by the bbdD gene. nih.govresearchgate.net This enzyme has been experimentally shown to be a crucial component, catalyzing the initial hydroxylation of 2,6-DCBA. nih.goveawag.ch The bbdD gene product is an aromatic ring hydroxylating dioxygenase alpha subunit that facilitates the breakdown of the compound. researchgate.netresearchgate.net

The activity of the BbdD mono-oxygenase leads to the conversion of 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate (3-OH-2,6-DCBA). nih.goveawag.chresearchgate.net This has been confirmed in studies where the wild-type Aminobacter sp. MSH1 could degrade 3-OH-2,6-DCBA, while a variant lacking the pBAM2 plasmid could not, establishing it as a key intermediate in the catabolic pathway. nih.goveawag.ch Further research has indicated that the BbdD enzyme may also catalyze a second hydroxylation step, leading to the formation of 2,6-dichloro-3,5-dihydroxybenzoic acid. researchgate.net

Other putative enzymes encoded by the gene clusters include those involved in transport, such as a TRAP-type transport system potentially involved in the uptake of 2,6-DCBA, as suggested by the bbdb3 gene. researchgate.net The presence of genes for meta-cleavage dioxygenases points towards subsequent aromatic ring opening, a common strategy in the degradation of aromatic compounds. nih.govresearchgate.net

Metabolite Identification and Fate in Environmental Matrices

The degradation of 2,6-dichlorobenzoate in the environment proceeds through a series of metabolic transformations, leading to the formation of various intermediate compounds. The identification and characterization of these metabolites are essential for understanding the complete degradation pathway and the ultimate fate of the parent compound.

Detection and Characterization of Hydroxylated Derivatives (e.g., 3-Hydroxy-2,6-Dichlorobenzoate)

A primary step in the aerobic degradation of 2,6-DCBA is the hydroxylation of the aromatic ring. The most prominently identified hydroxylated derivative is 3-hydroxy-2,6-dichlorobenzoate (also referred to as 2,6-dichloro-3-hydroxybenzoic acid). nih.govresearchgate.neteawag.ch The formation of this metabolite is catalyzed by the BbdD mono-oxygenase, an enzyme encoded on the pBAM2 plasmid in Aminobacter sp. MSH1. nih.goveawag.chresearchgate.net

The identity of 3-hydroxy-2,6-dichlorobenzoate as a key intermediate has been solidified through experiments showing its degradation by wild-type MSH1, but not by a mutant strain lacking the pBAM2 plasmid. nih.goveawag.ch Further investigation has suggested that the BbdD enzyme may perform a subsequent hydroxylation, converting 3-hydroxy-2,6-dichlorobenzoate into 2,6-dichloro-3,5-dihydroxybenzoic acid, indicating a multi-step hydroxylation process before ring cleavage. researchgate.net

The detection of these hydroxylated intermediates is crucial for confirming the activity of the catabolic pathway. Analytical techniques are employed to identify and quantify these compounds in laboratory cultures and environmental samples.

Pathways Leading to Further Dechlorination and Ring Fission (e.g., Ortho-Chlorobenzoate Formation)

Following hydroxylation, the degradation pathway of 2,6-DCBA involves further dechlorination and ultimately, the cleavage of the aromatic ring. Under anaerobic conditions, reductive dehalogenation is a key process. Studies with anaerobic bacterial consortia have shown that both ortho-positioned chlorine atoms can be removed from 2,6-dichlorobenzoate, leading to the formation of benzoate (B1203000). nih.gov In some degradation pathways of related compounds, ortho-chlorobenzoic acid has been identified as a metabolite. ebi.ac.uk

In the aerobic pathway observed in Aminobacter sp. MSH1, after the initial hydroxylation steps, the resulting dihydroxylated compound is primed for ring fission. The presence of genes encoding meta-cleavage dioxygenases on the pBAM2 plasmid suggests that the aromatic ring is opened through a meta-cleavage mechanism. nih.govresearchgate.net This type of cleavage occurs adjacent to one of the hydroxyl groups, a common strategy in the breakdown of catecholic compounds. epa.gov The resulting aliphatic products are then further metabolized and funneled into central metabolic pathways, leading to the complete mineralization of the original contaminant. researchgate.net

Biochemical Interactions and Mechanistic Studies Excluding Human Clinical Data

Role as a Bacterial Xenobiotic Metabolite in Microbial Physiology

2,6-Dichlorobenzoic acid (2,6-DCBA), the acidic form of sodium 2,6-dichlorobenzoate (B1236402), is recognized as a bacterial xenobiotic metabolite. ebi.ac.ukmst.dk This classification signifies that it is a product of the metabolic breakdown of foreign chemical compounds by bacteria. ebi.ac.uk Specifically, 2,6-DCBA is a metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile). ebi.ac.ukd-nb.info The degradation of dichlobenil in soil can lead to the formation of 2,6-dichlorobenzamide (B151250) (BAM), a persistent metabolite, which can then be further hydrolyzed to 2,6-dichlorobenzoic acid. ebi.ac.ukd-nb.info

The ability of microorganisms to metabolize such compounds is crucial for environmental bioremediation. For instance, the soil bacterium Aminobacter sp. MSH1 can mineralize dichlobenil via BAM to 2,6-DCBA. ebi.ac.uk However, the metabolic capabilities can vary among different bacterial strains. While some bacteria can only convert nitriles to amides, others, like Rhodococcus erythropolis A4, can further hydrolyze the amide to the corresponding carboxylic acid, such as 2,6-dichlorobenzoic acid. ebi.ac.uk

The presence and metabolism of 2,6-dichlorobenzoate can have significant effects on microbial physiology. In a study involving Pseudomonas aeruginosa LP5, the organism exhibited a prolonged lag phase of 9 days when grown on 2,6-dichlorobenzoate, followed by a rapid increase in population and then death within 72 hours. elizadeuniversity.edu.ng This growth pattern suggests the potential production of toxic metabolites by the bacterium during the degradation of 2,6-dichlorobenzoate. elizadeuniversity.edu.ng Furthermore, mutational analysis in Burkholderia sp. NK8 revealed that certain mutant strains of the transcriptional regulator TfdT showed enhanced responses to 2,6-dichlorobenzoate, indicating its role as an effector molecule that can influence gene expression related to xenobiotic degradation pathways. nih.gov

The degradation of chlorinated benzoates is often facilitated by dioxygenase enzymes. elizadeuniversity.edu.ng The detection of aromatic ring hydroxylating dioxygenase (ARHDO) genes in Pseudomonas aeruginosa LP5 validates its potential for breaking down dichlorobenzoates. elizadeuniversity.edu.ng The ability of bacterial communities to degrade compounds like 2,6-dichlorobenzoate is significant, as some studies have shown that a high percentage of 3-chlorobenzoate-degrading isolates can also utilize 2,6-dichlorobenzoate. asm.org

Enzyme-Ligand Interactions and Inhibitory Mechanisms

The chemical structure of 2,6-dichlorobenzoate lends itself to specific and potent interactions with various enzymes, leading to inhibitory effects. These interactions are of significant interest in the design of therapeutic agents and in understanding biochemical pathways.

Structural Design Principles for Enzyme Inhibition (e.g., as a Leaving Group)

The 2,6-dichlorobenzoate moiety is a key component in the design of covalent enzyme inhibitors, where it functions as an effective leaving group. vulcanchem.comacs.orgchemrxiv.org This principle is particularly evident in the development of inhibitors for cysteine proteases, such as the 3CL protease of coronaviruses. vulcanchem.comacs.orgchemrxiv.org In these inhibitors, the 2,6-dichlorobenzoate is attached to a reactive "warhead," often an acyloxymethylketone. acs.orgchemrxiv.org

The mechanism involves the enzyme's catalytic cysteine residue attacking the inhibitor, leading to the displacement of the 2,6-dichlorobenzoate group and the formation of a stable covalent bond between the enzyme and the inhibitor. vulcanchem.comacs.org The effectiveness of 2,6-dichlorobenzoate as a leaving group is attributed to the electron-withdrawing nature of the two chlorine atoms, which stabilizes the resulting carboxylate anion. acs.org The strength of the leaving group, often correlated with the pKa of the corresponding carboxylic acid, is a critical factor in the inhibitory potency. acs.orgchemrxiv.org

This "quiescent" inhibitor design strategy harnesses the enzyme's own catalytic mechanism to achieve irreversible inhibition. acs.orgchemrxiv.org The inhibitor remains relatively inert until it encounters the target enzyme's active site, which enhances its specificity. acs.org For example, derivatives of phenyl 2,6-dichlorobenzoate have demonstrated potent inhibition of the SARS-CoV-1 3CL protease by forming a thioester adduct with the catalytic cysteine (Cys145). vulcanchem.com Similarly, in studies of human neutrophil elastase, a serine protease, an inhibitor with a 2,6-dichlorobenzoate leaving group led to rapid, time-dependent, and irreversible loss of enzymatic activity. nih.gov

Molecular Modeling and Binding Site Analysis (e.g., Oxyanion Hole Interactions)

Molecular modeling and X-ray crystallography have provided detailed insights into how inhibitors containing the 2,6-dichlorobenzoate moiety interact with enzyme active sites. A crucial interaction involves the "oxyanion hole," a region in the active site of many proteases that stabilizes the negative charge of the tetrahedral intermediate formed during catalysis. acs.orgchemrxiv.orgpurdue.edu

In the context of coronavirus 3CL protease inhibitors, molecular modeling has shown that acyloxymethylketone inhibitors designed with a 2,6-dichlorobenzoate leaving group can position their ketone carbonyl group within the oxyanion hole. acs.orgchemrxiv.org This alignment allows for favorable hydrogen bonding interactions with backbone amide groups of key residues, such as Gly143 and Cys145 in SARS-CoV-1 3CLpro. acs.orgchemrxiv.org These interactions stabilize the inhibitor-enzyme complex and contribute to the high inhibitory potency.

A crystal structure of a covalent adduct of an inhibitor with SARS-CoV-1 3CLpro confirmed that after the 2,6-dichlorobenzoate group has been displaced, the remaining part of the inhibitor forms a covalent bond with the catalytic cysteine, and its ketone carbonyl is indeed positioned within the oxyanion hole. acs.orgchemrxiv.org The substituted benzoate (B1203000) itself is accommodated within the P1' site of the enzyme, further contributing to the binding affinity. acs.orgchemrxiv.org

However, the precise alignment within the oxyanion hole is critical. In some cases, poor alignment of the carbonyl oxygen's lone pair electrons with the hydrogen bond donors of the oxyanion hole can lead to less favorable interactions and reduced inhibitory activity. acs.org For instance, a hydrogen bond distance of 3.4 Å between the carbonyl oxygen and Gly143 NH in one complex was considered less favorable than the 2.8 Å distance observed in a different complex. acs.org

Influence on Cellular Processes in Model Organisms (e.g., Cellulose (B213188) Synthesis Inhibition via Related Compounds)

While direct studies on sodium 2,6-dichlorobenzoate's effect on cellulose synthesis are limited, extensive research on its close structural analog, 2,6-dichlorobenzonitrile (B3417380) (DCB), provides significant insights. nih.govnih.govoup.comresearchgate.netresearchgate.net DCB is a well-established and potent inhibitor of cellulose biosynthesis in plants and is often used as a tool to study the intricacies of cell wall formation. nih.govresearchgate.net Given that DCB is metabolized to 2,6-dichlorobenzoate in some biological systems, understanding the effects of DCB can shed light on the potential downstream impacts of its metabolites. ebi.ac.uknih.govnih.gov

The inhibition of cellulose synthesis by DCB has profound effects on various cellular processes in model organisms like Arabidopsis thaliana and pea (Pisum sativum). nih.govnih.gov Treatment with DCB leads to a significant reduction in cellulose content in the cell wall, which in turn affects cell wall structure and integrity. nih.gov This disruption of cellulose synthesis has been shown to alter the distribution and intensity of cellulose as visualized by specific stains. nih.gov

The consequences of inhibited cellulose synthesis extend beyond the cell wall itself. In Arabidopsis, DCB treatment disrupts the organization of the microtubule cytoskeleton. nih.gov This is a critical finding, as microtubules are known to guide the movement of cellulose synthase complexes in the plasma membrane, and their disorganization further hampers proper cell wall construction. nih.govresearchgate.net Furthermore, the actin cytoskeleton is also affected, particularly at higher concentrations of DCB. nih.gov

The inhibition of cellulose synthesis by DCB also impacts other cellular components and processes. It has been observed to affect the subcellular dynamics of the Golgi apparatus and the trans-Golgi network, which are involved in the synthesis and transport of cell wall polysaccharides. nih.gov Additionally, DCB treatment can lead to reduced deposition of pectin, another major component of the plant cell wall. nih.gov Interestingly, in pea stem segments, while DCB strongly inhibited cellulose synthesis, it enhanced elongation growth, suggesting a complex interplay between cellulose synthesis and cell expansion. nih.gov

Applications in Advanced Materials and Chemical Synthesis Research

Organic Chemistry Building Block in Synthetic Methodologies

Sodium 2,6-dichlorobenzoate (B1236402), and its corresponding acid and ester derivatives, serve as important intermediates and building blocks in organic synthesis. The presence of the two chlorine atoms significantly influences the reactivity of the aromatic ring and the carboxyl group, making it a valuable precursor for creating more complex molecules.

Derivatives of 2,6-dichlorobenzoic acid are utilized in the synthesis of a variety of organic compounds. For instance, methyl 2,6-dichlorobenzoate is a key intermediate in the production of pharmaceuticals and agrochemicals. smolecule.com The synthesis of this methyl ester is typically achieved through the direct esterification of 2,6-dichlorobenzoic acid with methanol, often catalyzed by an acid like sulfuric acid. smolecule.com This ester can then undergo further transformations. The compound and its derivatives are also explored for their potential biological activities, including herbicidal properties. smolecule.com

The 2,6-dichloro-substituted benzene (B151609) ring is a structural motif found in various target molecules. For example, 2,6-dichlorobenzonitrile (B3417380) is a synthetic intermediate for high-efficiency, low-toxicity benzoyl urea-based agricultural chemicals, as well as for dyes, medicines, and high-performance polymer materials. google.com The synthesis of 2,6-dichlorobenzonitrile can start from 2,6-dichlorotoluene (B125461), which is chlorinated to 2,6-dichlorobenzylidene chloride, followed by hydrolysis and nitrilation. google.com Another synthetic route involves the reaction of 2,6-dichlorobenzaldehyde (B137635) with oxammonium hydrochloride. google.com

Furthermore, the reactivity of the dichlorinated ring allows for its incorporation into more complex structures. For example, resveratryl tri-2,6-dichlorobenzoate has been synthesized via a microwave-assisted protocol, highlighting the utility of the 2,6-dichlorobenzoate moiety in creating novel esters of biologically active molecules like resveratrol. researchgate.net The synthesis of carboxymethyl 2,6-dichlorobenzoate has also been reported, starting from (ethoxycarbonyl)methyl 2,6-dichlorobenzoate. prepchem.com These examples underscore the role of 2,6-dichlorobenzoate derivatives as versatile building blocks in the construction of a wide range of organic molecules with potential applications in various fields.

Precursor in Specialized Chemical Synthesis (e.g., Lux-S Enzyme Inhibitor Synthesis)

The 2,6-dichlorobenzoic acid framework is a key component in the synthesis of specialized molecules, including inhibitors of biological targets. One notable application is in the creation of inhibitors for the Lux-S enzyme, which is involved in bacterial quorum sensing. lookchem.com Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, and inhibiting this process is a promising strategy for developing new antimicrobial agents. The specific structure of 2,6-dichlorobenzoic acid contributes to the inhibitory activity of the final compound.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Quantification (e.g., TLC with Radiochemical Detection)

While specific studies detailing the use of Thin-Layer Chromatography (TLC) with radiochemical detection for the sole analysis of sodium 2,6-dichlorobenzoate (B1236402) are not prevalent in recent literature, this technique is a well-established method for the separation and quantification of related radiolabeled compounds. The principles of this method are directly applicable. For instance, in metabolic studies of herbicides that degrade into 2,6-dichlorobenzoic acid, TLC is instrumental.

In a typical application, a sample containing ¹⁴C-labeled 2,6-dichlorobenzoic acid would be spotted onto a silica (B1680970) gel TLC plate. The plate is then developed in a solvent system, such as a mixture of benzene (B151609), acetone, and acetic acid, which separates the components based on their differential partitioning between the stationary and mobile phases. The separated radioactive spots are then visualized using autoradiography and quantified by scraping the corresponding silica gel sections and measuring their radioactivity with a liquid scintillation counter. This approach provides precise quantification and is invaluable for tracking the compound in environmental and biological samples.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and elucidating the detailed structure of sodium 2,6-dichlorobenzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound. Both ¹H and ¹³C NMR are routinely employed. epo.orggoogle.com In a patent for producing ruthenium complexes, NMR spectroscopy was used to characterize the resulting compounds, which can include this compound as a reactant. epo.org

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms. For this compound, the aromatic protons exhibit a characteristic pattern. The proton at the 4-position typically appears as a triplet, while the protons at the 3- and 5-positions appear as a doublet, with chemical shifts influenced by the adjacent chlorine atoms and the carboxylate group.

¹³C NMR: The carbon-13 NMR spectrum provides a map of the carbon skeleton. Distinct signals are observed for the carboxylate carbon, the carbons bonded to chlorine, and the other aromatic carbons, confirming the substitution pattern of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H-3, H-5 | 7.3 - 7.5 | Doublet |

| ¹H | H-4 | 7.2 - 7.4 | Triplet |

| ¹³C | C-1 | ~135 | Singlet |

| ¹³C | C-2, C-6 | ~132 | Singlet |

| ¹³C | C-3, C-5 | ~130 | Singlet |

| ¹³C | C-4 | ~128 | Singlet |

| ¹³C | C=O | ~170 | Singlet |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Studies have utilized Fourier transform infrared (FTIR) difference spectroscopy to investigate structural changes upon binding of related molecules. acs.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (carboxylate) | Asymmetric Stretch | 1600 - 1550 |

| C=C (aromatic) | Ring Stretch | 1600 - 1450 |

| C-Cl | Stretch | 800 - 600 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the aggregation behavior of surfactants like this compound in solution, particularly for determining the critical micelle concentration (CMC). acs.orgresearchgate.net The aromatic ring in the molecule absorbs UV radiation, and changes in the absorbance profile can signal the formation of micelles. acs.org By plotting absorbance against concentration, a distinct inflection point reveals the CMC, the concentration at which micellization begins. This technique has been used to study various surfactant systems and the influence of additives on micelle formation. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Advanced Techniques for Microscopic and Nanoscopic Characterization

To understand the properties of the larger structures formed by this compound, more advanced techniques are employed.

Dynamic Light Scattering (DLS) is a key technique for characterizing the size and shape of micelles formed by this compound in aqueous solutions. tennessee.eduresearchgate.net DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the micelles. researchgate.net

From these fluctuations, the hydrodynamic radius of the micelles can be determined. This information is crucial for understanding how factors like concentration, temperature, and the presence of salts influence micellar growth and morphology. acs.orgresearchgate.netresearchgate.net For instance, studies have shown that the addition of this compound to certain cationic surfactant solutions can lead to more extensive micellar growth compared to the addition of simple salts like NaCl, indicating specific ion effects on micelle structure. acs.orgresearchgate.net DLS, often used in conjunction with small-angle neutron scattering (SANS), provides detailed insights into the contour and persistence lengths of these wormlike micelles. acs.orgresearchgate.net

Small-Angle Neutron Scattering (SANS) for Micellar Structure Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique used to investigate the structure of materials on a nanometer to micrometer scale. In the context of this compound, SANS has been instrumental in characterizing the morphology and behavior of micelles formed with the cationic surfactant cetyltrimethylammonium (CTA).

Research has shown that cetyltrimethylammonium 2,6-dichlorobenzoate (CTA 2,6-dichlorobenzoate) in aqueous solutions forms micelles whose structure is dependent on concentration. acs.orgcapes.gov.bracs.org At concentrations below approximately 70 mM, the surfactant forms solutions that are Newtonian and contain micelles that are roughly spherical in shape. acs.orgacs.orgcambridge.org As the concentration increases, these micelles exhibit significant growth, transitioning into prolate ellipsoids or short, rigid cylindrical structures. acs.orgacs.org At even higher concentrations (around 167 mM to 200 mM), there is evidence of micellar overlap and the formation of an entangled, polymer-like micellar network. acs.orgcapes.gov.bracs.org

The influence of external factors like shear and the presence of electrolytes on these micellar systems has also been explored. SANS studies were conducted to determine if a shear-induced sphere-to-rod transition occurs in solutions of CTA 2,6-dichlorobenzoate, but no such transition was observed even at high shear rates. cambridge.org However, the addition of a sufficient amount of an electrolyte like sodium chloride (NaCl) can induce this transition even in a quiescent (at rest) solution. cambridge.org Further studies have used SANS to investigate the flexibility of mixed micelles composed of cetyltrimethylammonium 2,6-dichlorobenzoate and cetyltrimethylammonium chloride, noting that the penetrating 2,6-dichlorobenzoate counterion makes the micelles more flexible. acs.orghbni.ac.in

Table 1: Micellar Properties of Cetyltrimethylammonium 2,6-dichlorobenzoate (CTA 2,6-dichlorobenzoate) Determined by SANS

| Concentration Range | Micellar Morphology | Solution Behavior | Reference |

|---|---|---|---|

| < 70 mM | Roughly spherical | Newtonian | acs.orgacs.orgcambridge.org |

| > 70 mM | Prolate ellipsoids or short cylindrical micelles | Viscoelastic, entangled network at higher concentrations | acs.orgacs.org |

Molecular Computational Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand enzyme-substrate or enzyme-inhibitor interactions.

In the study of 2,6-dichlorobenzoate, molecular docking has been employed to investigate its potential as a substrate for microbial enzymes. One study focused on the interaction between 2,6-dichlorobenzoate and a beta-class Glutathione (B108866) S-transferase (GST) from Acidovorax sp. KKS102, designated KKS-BphK. umyu.edu.ngumyu.edu.ng The docking results indicated a high probability of binding between the compound and the enzyme. umyu.edu.ngumyu.edu.ng Among several dichlorobenzoate isomers analyzed, 2,6-dichlorobenzoate exhibited the highest minimum binding energy of -5.87 kJ/mol. umyu.edu.ng The computational model predicted the formation of at least two hydrogen bonds between the oxygen atom of the ligand and the amino acid residue Lys107 of the KKS-BphK enzyme, in addition to other hydrophobic interactions. umyu.edu.ng This predicted binding affinity suggested that the enzyme could potentially dehalogenate the substrate. umyu.edu.ngumyu.edu.ng

Table 2: Molecular Docking Results for 2,6-Dichlorobenzoate with KKS-BphK Enzyme

| Ligand | Enzyme | Minimum Binding Energy (kJ/mol) | Key Predicted Interactions | Reference |

|---|---|---|---|---|

| 2,6-Dichlorobenzoate | KKS-BphK (from Acidovorax sp. KKS102) | -5.87 | Hydrogen bonds with Lys107, Hydrophobic interactions | umyu.edu.ng |

Biochemical Assays

To experimentally validate the predictions from molecular docking and to quantify the breakdown of halogenated compounds, biochemical assays are essential. The chloride ion detection assay is a direct method to measure the dehalogenation activity of an enzyme by quantifying the release of chloride ions from a chlorinated substrate.

This assay was utilized to assess the dehalogenation of 2,6-dichlorobenzoate by the purified wild-type KKS-BphK enzyme and its mutants (K107T and A180P) from Acidovorax sp. KKS102. umyu.edu.ngumyu.edu.ng The procedure involved incubating the purified enzyme with the substrate and glutathione (GSH), followed by a series of chemical reactions to produce a colored complex, Fe(SCN)2+, whose absorbance can be measured spectrophotometrically at 450 nm. umyu.edu.ng The results of this assay revealed that the wild-type KKS-BphK and the C10F mutant showed no dehalogenation activity towards 2,6-dichlorobenzoate. umyu.edu.ngumyu.edu.ngresearchgate.net However, the K107T and A180P mutants did exhibit some activity, with the A180P mutant showing a specific activity of 782.27 ± 21.23 µM/min/mg. umyu.edu.ng This demonstrates the potential for enzymatic breakdown of this recalcitrant compound and the utility of the chloride ion detection assay in quantifying this process. umyu.edu.ng

Table 3: Dehalogenation Activity against 2,6-Dichlorobenzoate Measured by Chloride Ion Detection Assay

| Enzyme | Substrate | Dehalogenation Activity (Specific Activity µM/min/mg) | Reference |

|---|---|---|---|

| Wild Type KKS-BphK | 2,6-Dichlorobenzoate | Zero activity | umyu.edu.ngumyu.edu.ngresearchgate.net |

| C10F Mutant KKS-BphK | 2,6-Dichlorobenzoate | Zero activity | umyu.edu.ngresearchgate.net |

| K107T Mutant KKS-BphK | 2,6-Dichlorobenzoate | Low activity | umyu.edu.ngumyu.edu.ngresearchgate.net |

| A180P Mutant KKS-BphK | 2,6-Dichlorobenzoate | 782.27 ± 21.23 | umyu.edu.ng |

Denaturing Gradient Gel Electrophoresis (DGGE) is a molecular fingerprinting method used to profile microbial communities. wur.nlnih.govneptjournal.com It separates PCR-amplified DNA fragments, typically of the 16S rRNA gene, based on their sequence differences. nih.govnih.govt3biosci.com This technique allows for the visualization of the diversity and dynamics of microbial populations in environmental samples. nih.govneptjournal.com

In the context of chlorinated benzoate (B1203000) degradation, DGGE has been used to analyze the structure of bacterial communities. nih.govresearchgate.net For example, research on the co-metabolism of various chlorobenzoates by a 2-chlorobenzoate-degrading bacterial culture showed that 2,6-dichlorobenzoate was not transformed. researchgate.net In other studies, DGGE has successfully revealed shifts in microbial community structure following the introduction of specific degradation capabilities. nih.gov For instance, the inoculation of soil with a donor strain containing a plasmid for 2,4-D degradation led to the proliferation of specific transconjugant bacteria, which became dominant members of the community, a change that was clearly visualized through DGGE analysis of 16S rRNA genes. nih.gov While not directly focused on 2,6-dichlorobenzoate, these studies exemplify how DGGE can be a critical tool for identifying and monitoring the microbial populations capable of degrading persistent chlorinated aromatic compounds in complex environments. nih.govoup.com

Emerging Research Frontiers and Future Directions

Elucidation of Undefined Catabolic Pathways and Enzymes

The microbial degradation of 2,6-dichlorobenzoic acid (2,6-DCBA), the acidic form of sodium 2,6-dichlorobenzoate (B1236402), is a key area of investigation. While some pathways are known, significant gaps in our understanding remain.

In Aminobacter sp. MSH1, a bacterium capable of using 2,6-dichlorobenzamide (B151250) (BAM) as a sole carbon and energy source, the degradation of the intermediate 2,6-DCBA is encoded by genes on a plasmid designated pBAM2. nih.gov This plasmid, with a size of 53.9 kb, contains two main gene clusters responsible for the catabolism of 2,6-DCBA. nih.gov These clusters encode for enzymes such as Rieske mono-/dioxygenases, meta-cleavage dioxygenases, and reductive dehalogenases. nih.gov

A crucial initial step in the breakdown of 2,6-DCBA in Aminobacter sp. MSH1 is catalyzed by the monooxygenase BbdD, which converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. nih.gov Further research has revealed that the catabolic pathway for 2,6-DCBA in this bacterium is unique. acs.org The enzyme BbdD performs a second hydroxylation, leading to the formation of 2,6-dichloro-3,5-dihydroxybenzoic acid. acs.org Subsequently, two glutathione-dependent dehalogenases, BbdI and BbdE, are responsible for the removal of the first chlorine atom. acs.org The second chlorine is then hydrolytically removed by another dehalogenase, BbdC, which belongs to the α/β hydrolase superfamily. acs.org The resulting trihydroxylated aromatic intermediate undergoes ring cleavage by an extradiol dioxygenase (BbdF). acs.org

While progress has been made, the complete enzymatic and regulatory mechanisms of these pathways are still being unraveled. For instance, some research has shown that in certain bacteria like Pseudomonas aeruginosa LP5, growth on 2,6-dichlorobenzoate is followed by a rapid decline, suggesting the production of toxic metabolites. interesjournals.orginteresjournals.org Identifying these metabolites and the enzymes responsible is an active area of research.

Table 1: Key Enzymes in the Catabolism of 2,6-Dichlorobenzoate in Aminobacter sp. MSH1

| Enzyme | Gene | Function |

| Monooxygenase | bbdD | Converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate and subsequently to 2,6-dichloro-3,5-dihydroxybenzoic acid. nih.govacs.org |

| Glutathione-dependent dehalogenases | bbdI, bbdE | Catalyze the thiolytic removal of the first chlorine atom. acs.org |

| α/β hydrolase dehalogenase | bbdC | Catalyzes the hydrolytic removal of the remaining chlorine atom. acs.org |

| Extradiol dioxygenase | bbdF | Performs ring cleavage of the trihydroxylated aromatic intermediate. acs.org |

Engineering of Microbial Strains for Enhanced Biodegradation Potential

Given the persistence of chlorinated benzoates in the environment, there is significant interest in engineering microorganisms for more efficient bioremediation. rroij.comalliedacademies.org Genetic engineering offers a powerful tool to enhance the natural degradative capabilities of bacteria. alliedacademies.orgnih.gov

One approach involves introducing or modifying genes that encode for key degradative enzymes. mdpi.com For example, research has focused on the dehalogenation capabilities of glutathione (B108866) S-transferases (GSTs). umyu.edu.ng While wild-type beta-class GST from Acidovorax sp. KKS102 showed no activity towards 2,6-dichlorobenzoate, mutants like K107T and A180P exhibited some dehalogenation activity. umyu.edu.ngumyu.edu.ng This highlights the potential of protein engineering to create enzymes with novel or enhanced functions for degrading specific pollutants.

Another strategy is to assemble and optimize entire metabolic pathways in a host organism. chalmers.se This could involve combining genes from different organisms to create a synthetic pathway capable of completely mineralizing 2,6-DCBA. The development of microbial consortia, where different strains work together to degrade a compound, is also a promising area. nih.gov Helper strains can support the primary degrading strain by providing essential nutrients or removing toxic byproducts. nih.gov

The use of genetically engineered microorganisms for bioremediation also involves overcoming challenges such as ensuring the survival and activity of the engineered strains in the complex and competitive environment of contaminated sites. nih.gov

Novel Applications in Functional Materials Design

The chemical structure of sodium 2,6-dichlorobenzoate and its derivatives lends itself to potential applications in materials science. The presence of the aromatic ring and chlorine substituents can impart specific properties to polymers and other materials.

Research has shown that lanthanide(III) complexes with 2,6-dichlorobenzoate can be used as luminescent dopants in poly(methyl methacrylate) (PMMA). mdpi.com These hybrid materials exhibit intense luminescence and good thermal stability, making them potentially useful for applications such as optically active polymer-based optical fibers. mdpi.com

The unique positioning of the chlorine atoms in 2,6-dichlorobenzoate influences its chemical reactivity and can be exploited in the synthesis of new polymers. smolecule.com While specific applications for polymers derived directly from this compound are still emerging, related compounds like phenyl 2,4-dichlorobenzoate (B1228512) are used as precursors for thermally stable polymers such as polyarylates. vulcanchem.com

Furthermore, the ability of molecules like this compound to interact with and modify the properties of surfactant micelles is another area of interest. acs.org Studies have shown that 2,6-dichlorobenzoate can influence the growth and flexibility of micelles, which could have applications in areas like drug delivery and formulation science. acs.org

Advanced Computational Modeling of Environmental Fate and Biochemical Reactivity

Computational modeling is becoming an increasingly important tool for predicting the environmental fate and biochemical reactivity of compounds like this compound. These models can help to assess the potential for transport, transformation, and persistence of the compound in different environmental compartments.

Molecular docking studies are being used to investigate the binding of dichlorobenzoates to enzymes, providing insights into their potential for biodegradation. umyu.edu.ng For example, docking studies with a beta-class GST from Acidovorax sp. KKS102 indicated the possibility of binding to dichlorobenzoates, which was subsequently confirmed experimentally for some mutants. umyu.edu.ngumyu.edu.ng

Quantum chemical calculations can be employed to study the reaction mechanisms of enzymes involved in the degradation of 2,6-DCBA. This can help to understand the factors that control the rate and specificity of these reactions, providing valuable information for protein engineering efforts.

Furthermore, environmental fate models can be developed to simulate the behavior of this compound in soil and water systems. These models can incorporate data on its physicochemical properties, as well as its susceptibility to biodegradation, to predict its concentration and persistence over time. This information is crucial for risk assessment and for designing effective remediation strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for Sodium 2,6-dichlorobenzoate to ensure high yield and purity?

- Methodological Answer : Synthesis can be adapted from analogous benzoate esterification procedures. For example, using a nucleophilic substitution reaction with 2,6-dichlorobenzoic acid and sodium hydroxide under controlled anhydrous conditions. Reaction parameters such as temperature (e.g., 60–80°C), stoichiometric ratios (1:1.2 acid-to-base), and reaction time (1–2 hours) should be optimized to minimize byproducts. Post-synthesis purification via recrystallization in ethanol/water mixtures can enhance purity. Yield and purity should be validated by melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR : ¹H NMR in D₂O should show aromatic proton signals at δ 7.3–7.8 ppm (doublets due to Cl substituents at positions 2 and 6). ¹³C NMR will display carbonyl resonance near δ 170 ppm and aromatic carbons between δ 120–140 ppm .

- FT-IR : Strong asymmetric stretching of the carboxylate group (COO⁻) at ~1560–1600 cm⁻¹ and symmetric stretching at ~1400 cm⁻¹. Absence of -OH stretches (if fully deprotonated) confirms salt formation .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal contact. Work in a fume hood to prevent inhalation. Waste should be segregated into halogenated organic waste containers and treated via incineration or by licensed hazardous waste facilities. Neutralization with dilute HCl followed by adsorption onto activated carbon is recommended for small-scale spills .

Advanced Research Questions

Q. What experimental strategies can elucidate the environmental persistence and microbial degradation pathways of this compound?

- Methodological Answer :

- Enrichment Cultures : Isolate microbial consortia from contaminated soil/water using this compound as the sole carbon source. Monitor degradation via LC-MS/MS for intermediates like 2,6-dichlorophenol or chloride ion release .

- Genomic Analysis : Perform plasmid sequencing (e.g., in Aminobacter sp. MSH1) to identify dcb gene clusters responsible for catabolism. Knockout studies can confirm enzymatic roles in dehalogenation .

Q. How can researchers resolve contradictions in reaction kinetics data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Kinetic Studies : Use stopped-flow spectrophotometry to monitor reaction rates at fixed pH (4–10) and temperature (25–60°C). Buffer systems (e.g., phosphate, acetate) should maintain ionic strength consistency.

- Data Reconciliation : Apply multivariate regression models (e.g., Arrhenius equation for temperature effects, Henderson-Hasselbalch for pH dependence) to identify dominant factors. Cross-validate with DFT calculations for mechanistic insights .

Q. What advanced analytical methods are suitable for detecting trace impurities or degradation products in this compound formulations?

- Methodological Answer :

- LC-HRMS : Use reverse-phase C18 columns with ESI⁻ ionization to detect chlorinated byproducts (e.g., dichlorophenols) at ppm levels.

- XRD : Confirm crystalline purity and identify polymorphic forms. Compare with reference patterns in the Cambridge Structural Database .

Q. How can stereochemical outcomes be controlled in derivatization reactions involving this compound?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-based catalysts (e.g., Pd(OAc)₂ with BINAP ligands) for asymmetric coupling reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the carboxylate group, favoring β-configurations in glycosylation or esterification reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.